1-(4-Chlorophenyl)-n-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine 1-(4-Chlorophenyl)-n-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine Fluxofenim is an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 88485-37-4
VCID: VC0166934
InChI: InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11+
SMILES: C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C12H11ClF3NO3
Molecular Weight: 309.67 g/mol

1-(4-Chlorophenyl)-n-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine

CAS No.: 88485-37-4

Reference Standards

VCID: VC0166934

Molecular Formula: C12H11ClF3NO3

Molecular Weight: 309.67 g/mol

1-(4-Chlorophenyl)-n-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine - 88485-37-4

CAS No. 88485-37-4
Product Name 1-(4-Chlorophenyl)-n-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine
Molecular Formula C12H11ClF3NO3
Molecular Weight 309.67 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine
Standard InChI InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11+
Standard InChIKey UKSLKNUCVPZQCQ-GZTJUZNOSA-N
Isomeric SMILES C1COC(O1)CO/N=C(\C2=CC=C(C=C2)Cl)/C(F)(F)F
SMILES C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F
Description Fluxofenim is an organochlorine compound.
Solubility 9.69e-05 M
Synonyms ETHANONE, 1-(4-CHLOROPHENYL)-2,2,2-TRIFLUORO, O-(1,3-DIOXOLAN-2-YLMETHYL)OXIME
Vapor Pressure 2.85e-04 mmHg
PubChem Compound 5853214
Last Modified Dec 23 2021
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